N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide typically involves the reaction of 2-aminobenzimidazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. For example, it has been studied as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism. The compound binds to the allosteric site of glucokinase, enhancing its catalytic activity and thereby increasing glucose utilization .
Comparison with Similar Compounds
N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(4-methoxyphenoxy)propanamide: This compound has a similar structure but includes a methoxyphenoxy group, which may alter its biological activity and chemical properties.
N-(2-(1H-benzimidazol-2-yl)ethyl)-2-(4-chlorophenoxy)propanamide: Another similar compound with a chlorophenoxy group, potentially affecting its reactivity and applications.
Uniqueness: N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide is unique due to its specific structure, which allows it to interact with particular molecular targets such as glucokinase. This specificity can lead to distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQDAQMQXMDIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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